molecular formula C9H9N B1336070 3,4-Dimethylphenyl isocyanide CAS No. 602262-05-5

3,4-Dimethylphenyl isocyanide

Cat. No.: B1336070
CAS No.: 602262-05-5
M. Wt: 131.17 g/mol
InChI Key: CSFGGXRZRGFBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylphenyl isocyanide is an organic compound characterized by the presence of an isocyanide functional group attached to a phenyl ring substituted with two methyl groups at the 3 and 4 positions. This compound is known for its unique reactivity and is used in various chemical synthesis applications.

Biochemical Analysis

Biochemical Properties

They also react with alcohols to form carbamates These reactions suggest that 3,4-Dimethylphenyl isocyanide could potentially interact with enzymes, proteins, and other biomolecules that contain amine or alcohol functional groups

Molecular Mechanism

Based on the known reactivity of isocyanides, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These possibilities are speculative and would need to be confirmed through detailed biochemical and molecular studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylphenyl isocyanide can be synthesized through several methods. One common approach involves the dehydration of formamides derived from 3,4-dimethylaniline. This process typically uses reagents such as phosphorus oxychloride or thionyl chloride under controlled conditions to achieve the desired isocyanide.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylphenyl isocyanide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding isocyanates or other oxidized derivatives.

    Reduction: Reduction reactions can convert the isocyanide group to amines or other reduced forms.

    Substitution: The isocyanide group can participate in nucleophilic substitution reactions, leading to the formation of diverse products.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the isocyanide group under mild conditions.

Major Products: The major products formed from these reactions include urethanes, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Dimethylphenyl isocyanide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: This compound is employed in the development of bioactive molecules and probes for studying biological systems.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: this compound is utilized in the production of polymers, coatings, and other industrial materials.

Comparison with Similar Compounds

    Phenyl isocyanide: Lacks the methyl substituents, resulting in different reactivity and properties.

    2,4-Dimethylphenyl isocyanide: Similar structure but with methyl groups at different positions, leading to variations in chemical behavior.

    3,5-Dimethylphenyl isocyanide: Another isomer with methyl groups at the 3 and 5 positions, affecting its reactivity and applications.

Uniqueness: 3,4-Dimethylphenyl isocyanide is unique due to the specific positioning of its methyl groups, which influences its electronic properties and reactivity. This makes it a valuable compound in the synthesis of specialized organic molecules and materials.

Properties

IUPAC Name

4-isocyano-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-7-4-5-9(10-3)6-8(7)2/h4-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFGGXRZRGFBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+]#[C-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70412333
Record name 3,4-dimethylphenyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602262-05-5
Record name 4-Isocyano-1,2-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=602262-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-dimethylphenyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.